REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[C:10]([C:11](Cl)=[O:12])=[C:9]([C:14]3[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][CH:15]=3)[S:8][C:7]=2[CH:22]=1.[N:23]1([CH2:29][CH2:30][O:31][C:32]2[CH:37]=[CH:36][C:35]([Mg]Br)=[CH:34][CH:33]=2)[CH2:28][CH2:27][CH2:26][CH2:25][CH2:24]1>O1CCCC1>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[C:10]([C:11]([C:35]3[CH:34]=[CH:33][C:32]([O:31][CH2:30][CH2:29][N:23]4[CH2:24][CH2:25][CH2:26][CH2:27][CH2:28]4)=[CH:37][CH:36]=3)=[O:12])=[C:9]([C:14]3[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][CH:15]=3)[S:8][C:7]=2[CH:22]=1
|
Name
|
6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene-3-carboxylic acid chloride
|
Quantity
|
98.5 mg
|
Type
|
reactant
|
Smiles
|
COC=1C=CC2=C(SC(=C2C(=O)Cl)C2=CC=C(C=C2)OC)C1
|
Name
|
4-[2-(1-piperidinyl)ethoxy]phenylmagnesium bromide
|
Quantity
|
0.48 mL
|
Type
|
reactant
|
Smiles
|
N1(CCCCC1)CCOC1=CC=C(C=C1)[Mg]Br
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
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Type
|
CUSTOM
|
Details
|
The resulting mixture is stirred at that temperature for 16 hours
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched by addition of methyl alcohol
|
Type
|
CUSTOM
|
Details
|
It is then partitioned between methylene chloride and saturated aqueous ammonium chloride
|
Type
|
DRY_WITH_MATERIAL
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Details
|
the separated organic layer is dried over magnesium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to an oil, which
|
Type
|
CUSTOM
|
Details
|
is chromatographed on silica gel (10:5:1 hexanes:dichloromethane:triethylamine)
|
Type
|
CUSTOM
|
Details
|
to afford a product-containing fraction, which
|
Type
|
CUSTOM
|
Details
|
is further chromatographed on silica gel (10:1:1 hexanes:dichloromethane:triethylamine)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=CC2=C(SC(=C2C(=O)C2=CC=C(C=C2)OCCN2CCCCC2)C2=CC=C(C=C2)OC)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |